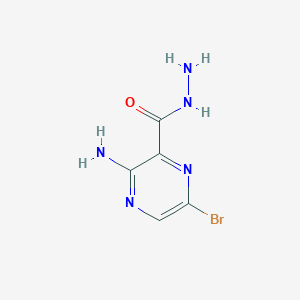

3-Amino-6-bromopyrazine-2-carbohydrazide

Description

BenchChem offers high-quality 3-Amino-6-bromopyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromopyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-bromopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDHIQYBCUNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Amino-6-bromopyrazine-2-carbohydrazide

Executive Summary & Molecular Architecture

3-Amino-6-bromopyrazine-2-carbohydrazide (CAS: 1225062-23-6) represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple pyrazines, this scaffold offers three distinct vectors for orthogonal functionalization, making it a preferred starting point for Fragment-Based Drug Discovery (FBDD).

Its utility stems from the interplay of its substituents:

-

C2-Carbohydrazide: A reactive nucleophile/electrophile hybrid, serving as a precursor to fused heterocycles (triazolopyrazines) or Schiff base ligands.

-

C3-Amino Group: Provides crucial hydrogen-bond donor capability for ATP-binding pocket interactions (kinase inhibition) and modulates the electronics of the pyrazine ring.

-

C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the core scaffold.

| Feature | Specification |

| IUPAC Name | 3-Amino-6-bromopyrazine-2-carbohydrazide |

| Molecular Formula | C |

| Molecular Weight | 232.04 g/mol |

| Core Scaffold | Pyrazine (1,4-diazine) |

| Key Precursor | Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4) |

| Physical State | Crystalline Solid (Yellow/Orange hue typical) |

Strategic Synthesis: Protocol & Process Control

The synthesis of the title compound is classically achieved via the hydrazinolysis of Methyl 3-amino-6-bromopyrazine-2-carboxylate . While conceptually simple, the presence of the C6-Bromine requires strict temperature control to prevent nucleophilic aromatic substitution (

Optimized Synthetic Workflow

Figure 1: Synthetic pathway for the hydrazinolysis of the pyrazine ester.

Step-by-Step Protocol

-

Charge: Suspend Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in absolute ethanol (10-15 volumes). The starting material has limited solubility at room temperature.

-

Addition: Add Hydrazine Hydrate (80% or 98% grade, 5.0 eq) dropwise at ambient temperature.

-

Scientist's Note: We use a large excess of hydrazine to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide), which is a common impurity.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (high

) should disappear, replaced by the baseline hydrazide spot.

-

-

Workup: Cool the reaction mixture to 0–5°C. The product typically precipitates as a solid.

-

Isolation: Filter the solid and wash with cold ethanol followed by diethyl ether to remove excess hydrazine.

-

Purification: Recrystallization from Ethanol/Water is recommended if the melting point range is broad (>2°C).

Troubleshooting & Critical Parameters

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete precipitation due to solubility in EtOH. | Concentrate the mother liquor to 50% volume before cooling. |

| Impurity: Dimer | Insufficient Hydrazine used. | Ensure >3 equivalents of hydrazine are present throughout the reaction. |

| Impurity: Hydrolysis | Wet solvent or old hydrazine source. | Use anhydrous ethanol; verify hydrazine quality. |

| Color Change (Dark) | Oxidation of the amino group or bromine displacement. | Conduct reaction under |

Reactivity Landscape & Derivatization

As a researcher, you are likely synthesizing this compound to build something more complex. The carbohydrazide moiety is a "chameleon" functional group that can react with various electrophiles to form biologically active heterocycles.

Divergent Synthesis Pathways

Figure 2: Divergent reactivity profile. Note that Suzuki coupling (dashed) can be performed before or after hydrazide modification, though protection of the hydrazide is often required.

-

Schiff Base Formation (Hydrazones):

-

Reaction: Condensation with aromatic aldehydes.

-

Utility: These derivatives often show enhanced lipophilicity and membrane permeability. They are extensively screened for anti-tubercular activity (analogous to Pyrazinamide).

-

Protocol: Reflux equimolar amounts in Ethanol with catalytic Glacial Acetic Acid.

-

-

Cyclization to 1,2,4-Triazoles:

-

Reaction: Heating with orthoesters (e.g., Triethyl orthoformate) or carboxylic acids/POCl

. -

Utility: This forms the Triazolo[4,3-a]pyrazine core, a privileged scaffold in oncology (e.g., c-Met inhibitors).

-

Mechanism:[1] The hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by ring closure involving the pyrazine nitrogen (or the amide oxygen depending on conditions).

-

Therapeutic Utility & Biological Context

The 3-amino-6-bromopyrazine-2-carbohydrazide scaffold is not merely a chemical curiosity; it is a pharmacophore building block.

-

ENaC Blockers (Cystic Fibrosis/Hypertension):

-

The 3-amino-pyrazine-2-carbonyl motif is structurally homologous to Amiloride .

-

Derivatives of this hydrazide are investigated as Epithelial Sodium Channel (ENaC) blockers. The bromine at C6 is often substituted with hydrophobic groups to improve potency.

-

-

Anti-Tubercular Agents:

-

Pyrazinamide is a first-line TB drug.[2] Hydrazide derivatives of pyrazinamide (like the title compound) are synthesized to overcome resistance in Mycobacterium tuberculosis strains. The mechanism involves disruption of membrane energetics or inhibition of fatty acid synthase (FAS-I).

-

-

Kinase Inhibition:

-

The amino-pyrazine motif mimics the adenine ring of ATP. When cyclized to a triazole, these compounds bind to the ATP-binding pocket of various kinases (e.g., ALK, c-Met), acting as competitive inhibitors.

-

Analytical Characterization

To validate your synthesis, compare your data against these expected spectral signatures.

-

IR Spectroscopy (KBr):

-

3400–3200 cm

: Primary amine ( -

1680–1650 cm

: Carbonyl ( -

1600–1580 cm

: C=N ring stretching.

-

-

H NMR (DMSO-d

- 9.0–10.0 ppm: Broad singlet (1H, -CONH -).

- 8.2–8.5 ppm: Singlet (1H, Pyrazine H -5). Note: The shift depends on the C6-substituent; Br is electron-withdrawing, shifting this downfield.

-

7.0–7.5 ppm: Broad singlet (2H, Pyrazine-NH

-

4.0–4.5 ppm: Broad singlet (2H, -NHNH

-

Mass Spectrometry (ESI):

-

Expect an

peak at 232/234 (1:1 ratio due to

-

References

-

PubChem. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Data).[3][4] National Library of Medicine. Retrieved from [Link]

-

Onyeyilim, E. L., et al. (2022).[1] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Open Source Pharma Foundation. (2025). Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives. (Analogous chemistry). Retrieved from [Link]

Sources

The Ascendant Therapeutic Arsenal: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbohydrazide Derivatives

Foreword: The Pyrazine Scaffold - A Crucible of Pharmacological Innovation

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have given rise to a plethora of clinically significant molecules, including the renowned anti-tuberculosis agent, pyrazinamide. This guide delves into a particularly promising, yet underexplored, subclass: derivatives of 3-Amino-6-bromopyrazine-2-carbohydrazide. The strategic placement of an amino group, a bromine atom, and a carbohydrazide functional group on the pyrazine core creates a scaffold ripe for chemical modification and poised for diverse biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, therapeutic potential, and mechanistic underpinnings of these compelling compounds.

I. The Strategic Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide and its Derivatives

The synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives is a multi-step process that hinges on the initial formation of the core carbohydrazide. While direct literature on the synthesis of this specific starting material is sparse, a robust and logical pathway can be extrapolated from established methodologies for analogous pyrazine compounds.[1][2][3]

A. Proposed Synthesis of the Core Intermediate: 3-Amino-6-bromopyrazine-2-carbohydrazide

The synthesis commences with a suitable precursor, such as 3-amino-6-bromopyrazine-2-carbonitrile or 3-amino-6-bromopyrazine-2-carboxamide. The rationale for this starting point lies in the reactivity of the nitrile or amide group towards conversion into the desired carbohydrazide.

Experimental Protocol:

-

Esterification: The precursor, 3-amino-6-bromopyrazine-2-carboxylic acid (which can be synthesized from the corresponding nitrile), is dissolved in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like concentrated sulfuric acid. The mixture is refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC). Removal of the solvent under reduced pressure yields the methyl or ethyl 3-amino-6-bromopyrazine-2-carboxylate.[3]

-

Hydrazinolysis: The resulting ester is dissolved in a suitable solvent, such as ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is then refluxed for an extended period.[2] The carbohydrazide product, being less soluble, will often precipitate out of the solution upon cooling and can be isolated via filtration, washed with a cold solvent, and dried.

B. Derivatization: Expanding the Chemical Space

The true therapeutic potential is unlocked through the derivatization of the 3-Amino-6-bromopyrazine-2-carbohydrazide core. The terminal amino group of the hydrazide is a nucleophilic handle for the introduction of a wide array of substituents, most commonly through condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases).

Experimental Protocol for Hydrazone Synthesis:

-

Dissolution: Dissolve 3-Amino-6-bromopyrazine-2-carbohydrazide in a suitable solvent, typically absolute ethanol.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired substituted aromatic or heteroaromatic aldehyde or ketone.

-

Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the condensation reaction.

-

Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The resulting hydrazone derivative often precipitates and can be collected by filtration. Further purification can be achieved through recrystallization from an appropriate solvent system (e.g., ethanol-water or DMF-ethanol).[1]

Synthetic workflow for 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives.

II. Therapeutic Potential: A Multi-pronged Attack on Disease

The strategic combination of the pyrazine core with the carbohydrazide moiety and further derivatization gives rise to compounds with a broad spectrum of potential therapeutic applications. The following sections detail the evidence-based potential in key disease areas.

A. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors that interfere with dysregulated signaling pathways crucial for tumor growth and survival.[4][5][6]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. Pyrazine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby halting the signaling cascade.[7] A key target for pyrazine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family, whose overactivation is implicated in various cancers.[8]

Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Quantitative Data on Anticancer Activity of Related Pyrazine Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazine-thiazole analogs | Panc-1 (Pancreatic) | Varies | [4] |

| Pyrazine-thiazole analogs | HepG2 (Liver) | 8.01 ± 0.35 | [4] |

| Pyrazine-thiazole analogs | MCF-7 (Breast) | 5.51 ± 0.09 | [4] |

| Coumarin-Pyrazine hybrids | HCT116 (Colon) | 0.9 | [9] |

| Indolizinoquinolinedione-Pyrazine hybrids | HCT116 (Colon) | 1.61 - 13.15 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 3-Amino-6-bromopyrazine-2-carbohydrazide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity: A Renewed Offensive Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazine carbohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][10] The presence of the hydrazone moiety is often crucial for this activity.

Potential Mechanisms of Action:

While the exact mechanisms are still under investigation for many derivatives, potential modes of action include:

-

Inhibition of Essential Enzymes: Some pyrazine derivatives may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the microbial cell membrane.

-

Chelation of Metal Ions: The hydrazone moiety can act as a chelating agent for metal ions that are essential cofactors for microbial enzymes.

Quantitative Data on Antimicrobial Activity of Pyrazine-2-carbohydrazide Derivatives:

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Schiff bases | Varies | [1] |

| Bacillus subtilis | Schiff bases | Varies | [1] |

| Escherichia coli | Schiff bases | Varies | [1] |

| Salmonella typhi | Schiff bases | Varies | [1] |

| Mycobacterium tuberculosis | Hydrazones | 1.56 | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Compound Preparation: Prepare serial twofold dilutions of the pyrazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[2]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

C. Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The pyrazine scaffold has been identified as a valuable starting point for the development of novel anti-inflammatory agents.[11][12]

Potential Mechanisms of Action:

The anti-inflammatory effects of pyrazine derivatives are likely mediated through the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Pyrrolo[1,2-a]pyrazines, for instance, have shown inhibitory effects against IL-6.[13]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some pyrazine derivatives may inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[14]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Pyrazine derivatives may exert their anti-inflammatory effects by inhibiting the activation of this pathway.

Modulation of inflammatory signaling pathways by pyrazine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory environment for at least one week prior to the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the pyrazine derivative. Administer the compounds orally or intraperitoneally.

-

Induction of Inflammation: After a suitable absorption period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

-

Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

III. Future Directions and Conclusion

The derivatives of 3-Amino-6-bromopyrazine-2-carbohydrazide represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by related pyrazine compounds, underscores its significant potential. Future research should focus on:

-

Elucidation of Structure-Activity Relationships (SAR): A systematic exploration of different substituents on the hydrazone moiety is crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigations are needed to fully characterize the molecular mechanisms underlying the observed anticancer, antimicrobial, and anti-inflammatory effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

IV. References

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (URL not available)

-

Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science Publishers. [Link]

-

Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL not available)

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. [Link]

-

Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

-

Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. [Link]

-

Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science Publisher. [Link]

-

Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not available)

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. (URL not available)

-

(PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. [Link]

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

-

3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and. (URL not available)

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

-

CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. Google Patents.

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrazine Carbohydrazides in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a privileged scaffold in medicinal chemistry, continues to yield compounds of significant therapeutic potential. When functionalized with a carbohydrazide moiety, this heterocyclic core gives rise to a class of molecules—pyrazine carbohydrazides—with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and structure-activity relationships of pyrazine carbohydrazide derivatives. From their cornerstone role in antitubercular therapy to emerging applications in oncology and virology, this document synthesizes field-proven insights and detailed experimental protocols to serve as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutic agents.

Introduction: The Pyrazine Scaffold and the Carbohydrazide Functional Group

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the development of numerous pharmaceuticals.[1] The nitrogen atoms are key to the scaffold's utility, acting as hydrogen bond acceptors and enabling crucial interactions with a variety of biological targets, including the ATP-binding sites of kinases.[2] The introduction of a carbohydrazide group (-CONHNH2) to this ring system dramatically expands its pharmacological versatility. The hydrazide-hydrazone functionality is a well-established pharmacophore known for its potent and diverse biological activities.[3][4] The integration of these two distinct pharmacophoric units into a single molecular framework has led to the generation of hybrid compounds with enhanced biological profiles.[3]

Synthetic Strategies for Pyrazine Carbohydrazide Derivatives

The synthesis of pyrazine carbohydrazide derivatives is typically a straightforward multi-step process commencing from a pyrazinoic acid precursor. The general synthetic route involves an initial esterification of the pyrazinoic acid, followed by hydrazinolysis to yield the core pyrazine carbohydrazide. This intermediate then serves as a versatile scaffold for the introduction of various substituents, often through condensation with a range of aldehydes or ketones to form Schiff base derivatives (hydrazones).[3][5]

Core Synthesis of Pyrazine-2-Carbohydrazide

A common and reliable method for the synthesis of the foundational pyrazine-2-carbohydrazide is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide from Pyrazinoic Acid [6]

-

Esterification:

-

Dissolve pyrazine-2-carboxylic acid (0.01 mole, 1.24 g) in methanol (50 mL).

-

Add a few drops of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

-

Hydrazinolysis:

-

To the refluxing ester-containing mixture, add 100% hydrazine hydrate (0.3 mol).

-

Continue to reflux for an additional 8 hours.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool and evaporate slowly, which should lead to the formation of orange crystals.

-

Filter the resulting crystals and wash them with cold ethanol.

-

The crude product can be further purified by recrystallization from aqueous ethanol.[5]

-

Therapeutic Landscape of Pyrazine Carbohydrazide Derivatives

The structural modifications of the pyrazine carbohydrazide core have yielded a plethora of derivatives with a wide array of pharmacological activities.

Antitubercular Activity

Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis (TB), highlighting the inherent potential of this scaffold.[7] Pyrazine carbohydrazide derivatives have been extensively investigated as potent antitubercular agents.[8] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7][9] POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9] Recent studies have also identified the enzyme PanD, a key component of the coenzyme A biosynthetic pathway, as a target of POA.[10]

Several studies have demonstrated that derivatives of pyrazine carbohydrazide exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing potencies greater than the standard drug, pyrazinamide.[11][12] For instance, compounds with electron-withdrawing groups such as bromo and nitro have shown promising antitubercular activity.[11]

Experimental Protocol: In Vitro Antitubercular Activity Assessment (Microplate Alamar Blue Assay) [13]

-

Preparation of Mycobacterial Suspension: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth, such as Middlebrook 7H9.

-

Serial Dilution of Compounds: The pyrazine carbohydrazide derivatives are serially diluted in the broth within a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized mycobacterial suspension.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

-

Re-incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Antimicrobial Activity

Beyond their antimycobacterial properties, pyrazine carbohydrazides have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[5][14] The introduction of different substituted aromatic aldehydes to the core hydrazide structure has been shown to modulate this activity.[5] Some derivatives have been found to be particularly potent against strains like Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and E. coli.[5][14]

Experimental Protocol: In Vitro Antibacterial Activity Assessment (Agar Cup Plate Method) [5]

-

Media Preparation: Molten Mueller Hinton agar medium is inoculated with a 24-hour culture of the respective bacterial strain and poured into sterile petri dishes.

-

Well Creation: Once the agar solidifies, wells of 6 mm diameter are made using a sterile borer.

-

Compound Application: A specific concentration of the test compound (e.g., 250 µg/ml), dissolved in a suitable solvent like DMSO, is added to the wells. A standard antibiotic (e.g., Ofloxacin) is used as a positive control.

-

Incubation: The plates are incubated at an appropriate temperature for a specified duration.

-

Measurement: The zone of inhibition around each well is measured to determine the antibacterial activity.

Anticancer Activity

The pyrazine scaffold is a constituent of several anticancer agents, often functioning as kinase inhibitors.[2][13] Pyrazine carbohydrazide derivatives have also been explored for their potential as anticancer drugs.[15] For instance, certain chalcone-pyrazine hybrids have shown significant inhibitory effects against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[1]

Antiviral Activity

The structural similarity of pyrazine derivatives to nucleosides has prompted investigations into their antiviral properties.[16][17] Favipiravir, a pyrazine carboxamide derivative, is an approved antiviral agent against influenza.[16] While research into the antiviral potential of pyrazine carbohydrazides is still emerging, preliminary studies on related pyrazine compounds suggest that this is a promising area for future exploration.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring and the appended aromatic moieties.

-

Antitubercular Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the hydrazone moiety often enhances antitubercular activity.[11]

-

Antimicrobial Activity: The lipophilicity of the molecule, which can be modified by adding different substituents, plays a crucial role. Increasing the log P value can lead to higher intracellular concentrations of the drug, potentially overcoming resistance mechanisms.[5]

-

General Trends: The planarity of the molecule, which allows for strong π-electron resonance across the structure, is often associated with enhanced biological activity.[3]

Quantitative Data Summary

| Biological Activity | Derivative Class | Example Compound/Substituent | Target/Strain | Potency (MIC/IC50) | Reference |

| Antitubercular | Pyrazine Carbohydrazide-Hydrazone | Bromo and Nitro substituents | M. tuberculosis H37Rv | 1.56 µg/mL | [11] |

| Antitubercular | Heteroaromatic Pyrazine Carbohydrazide | Compound 5a | M. tuberculosis ATCC 27294 | 3.12 µg/mL | [12] |

| Antibacterial | Pyridine Carbohydrazide | Compound 4 | Pseudomonas aeruginosa | 4-16 µg/mL | [20] |

| Antifungal | Pyridine Carbohydrazide | Compound 6 | Candida spp. (MDR) | 16-24 µg/mL | [20] |

| Anticancer | Chalcone-Pyrazine Hybrid | Compound 51 | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 µM | [1] |

Conclusion and Future Perspectives

Pyrazine carbohydrazides represent a highly versatile and pharmacologically significant class of compounds. Their established success in antitubercular therapy, coupled with their demonstrated potential as broad-spectrum antimicrobial, anticancer, and antiviral agents, underscores their importance in modern drug discovery. The straightforward and adaptable synthetic routes allow for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel mechanisms of action, and leveraging computational tools for the rational design of next-generation pyrazine carbohydrazide-based therapeutics. The continued exploration of this chemical space holds immense promise for addressing some of the most pressing global health challenges.

References

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. (URL: [Link])

-

Pyrazine derivatives reported for anti-tubercular activity. - ResearchGate. (URL: [Link])

-

(PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents - ResearchGate. (URL: [Link])

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. (URL: [Link])

-

Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents - World Scientific Publishing. (URL: [Link])

-

Synthesis of pyrazine‐2‐carbohydrazide derivatives (scaffold 1). - ResearchGate. (URL: [Link])

-

Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis - Asian Journal of Pharmaceutics (AJP). (URL: [Link])

-

Targeted Hybridization: Pyrazine‐2‐Carbohydrazide Derivatives as Promising Antitubercular and Antimicrobial Leads | Request PDF - ResearchGate. (URL: [Link])

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (URL: [Link])

-

Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives - PubMed. (URL: [Link])

-

Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC. (URL: [Link])

-

Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters - Sciforum. (URL: [Link])

-

Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. (URL: [Link])

-

(PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - ResearchGate. (URL: [Link])

-

The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone - Bendola Publishing. (URL: [Link])

-

Mechanism of action on Pyrazinamide drug targets in susceptible and... - ResearchGate. (URL: [Link])

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (URL: [Link])

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (URL: [Link])

-

Pyrazine Derivatives—Versatile Scaffold | Semantic Scholar. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry. (URL: [Link])

-

What is the mechanism of Pyrazinamide? - Patsnap Synapse. (URL: [Link])

-

Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies | Request PDF - ResearchGate. (URL: [Link])

-

Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. (URL: [Link])

-

Mechanisms of Pyrazinamide Action and Resistance - PubMed - NIH. (URL: [Link])

-

Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed. (URL: [Link])

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 17. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciforum.net [sciforum.net]

- 19. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 3-Amino-6-bromopyrazine-2-carbohydrazide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 3-Amino-6-bromopyrazine-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Critical Role of Solubility

3-Amino-6-bromopyrazine-2-carbohydrazide is a substituted pyrazine derivative. Such heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. However, the therapeutic potential of any new chemical entity (NCE) cannot be realized without a thorough understanding of its physical and chemical properties, paramount among which is solubility.

Solubility, defined as the maximum amount of a solute that can dissolve in a given volume of a solvent at a specific temperature, is a gatekeeper for oral drug absorption.[3] An API must be in solution to permeate biological membranes and enter systemic circulation.[2][3] Consequently, poor solubility is a major challenge in drug development, with estimates suggesting that up to 40% of approved drugs and 90% of drugs in the development pipeline are poorly soluble.[4]

Early and accurate determination of a compound's solubility profile in various organic solvents is not merely a characterization step; it is a strategic imperative. This data informs:

-

Lead Optimization: Guides medicinal chemists in selecting candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][5]

-

Process Chemistry: Dictates the choice of solvents for synthesis, purification, and crystallization.

-

Formulation Development: Provides the foundation for designing effective drug delivery systems, especially for challenging molecules.[2]

-

Preclinical Studies: Ensures reliable results in in vitro and in vivo assays, as undissolved compounds can lead to erroneous data.[3][6]

This guide will equip researchers with the necessary tools to systematically evaluate the solubility of 3-Amino-6-bromopyrazine-2-carbohydrazide.

Physicochemical Properties & Theoretical Framework

The solubility of a molecule is governed by its structure and the interplay of intermolecular forces between the solute and the solvent.

2.1. Molecular Structure Analysis

The structure of 3-Amino-6-bromopyrazine-2-carbohydrazide features several functional groups that dictate its solubility behavior:

-

Pyrazine Ring: Aromatic and heterocyclic, capable of π-π stacking interactions.

-

Amino Group (-NH2): A hydrogen bond donor and acceptor, contributing to polarity.

-

Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.

-

Carbohydrazide Group (-CONHNH2): A highly polar functional group with multiple hydrogen bond donors and acceptors. This group is expected to strongly influence solubility in polar, protic solvents.

Based on this structure, we can anticipate that the molecule possesses significant polarity and a strong capacity for hydrogen bonding.

2.2. Hansen Solubility Parameters (HSP)

A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP) system.[7][8] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[11][12][13] This technique is considered the gold standard and is referenced in the United States Pharmacopeia (USP).[11][14] It measures the maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions.[1][6][15]

3.1. Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of thermodynamic equilibrium. By ensuring an excess of the solid compound is present, the resulting solution is guaranteed to be saturated. The extended incubation time allows the system to reach a state of minimum free energy, providing a solubility value that is independent of kinetic factors, unlike high-throughput kinetic solubility assays which are more suited for early screening.[5][16]

3.2. Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 3-Amino-6-bromopyrazine-2-carbohydrazide in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

3-Amino-6-bromopyrazine-2-carbohydrazide (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene.

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-Amino-6-bromopyrazine-2-carbohydrazide to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or rotator inside an incubator set to 25 °C. Agitate the samples for at least 24-48 hours.[12][15] This extended time is crucial to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Immediately perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of the compound.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps of the Saturation Shake-Flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Solubility Profile and Data Interpretation

While specific experimental data for 3-Amino-6-bromopyrazine-2-carbohydrazide is not publicly available, we can construct an illustrative profile based on the chemical principles discussed. The compound's multiple hydrogen bond donor/acceptor sites suggest higher solubility in polar solvents, particularly those that are protic (like alcohols) or aprotic with high hydrogen bond accepting capability (like DMSO and DMF).

Table 1: Illustrative Solubility Profile of 3-Amino-6-bromopyrazine-2-carbohydrazide at 25 °C

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) - Illustrative |

| Polar Protic | Methanol | 32.7 | > 10 |

| Ethanol | 24.5 | ~5 - 10 | |

| Isopropanol | 19.9 | ~1 - 5 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 30 | |

| Acetonitrile | 37.5 | ~1 - 5 | |

| Acetone | 20.7 | < 1 | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | < 0.1 |

| Toluene | 2.4 | < 0.01 |

Interpretation:

-

High Solubility in DMSO and DMF: This is expected. These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities, which can effectively solvate the polar carbohydrazide and amino groups.

-

Good Solubility in Alcohols: Methanol and ethanol are polar protic solvents, capable of both donating and accepting hydrogen bonds, leading to favorable interactions with the solute. The decreasing solubility from methanol to isopropanol reflects the decreasing polarity and increasing steric hindrance of the solvent.

-

Low Solubility in Non-Polar Solvents: The compound's polarity makes it incompatible with non-polar solvents like DCM and toluene, resulting in very poor solubility. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by weak solute-solvent interactions.

Conclusion and Applications in Drug Development

This guide has outlined a robust framework for determining and interpreting the solubility profile of 3-Amino-6-bromopyrazine-2-carbohydrazide. The Saturation Shake-Flask method provides the most reliable measure of thermodynamic solubility, a cornerstone parameter in pharmaceutical development.[11][13] The illustrative data underscores the compound's polar nature, highlighting its high solubility in polar aprotic and protic solvents.

This knowledge is immediately applicable for:

-

Reaction Chemistry: Selecting appropriate solvents (e.g., DMF, DMSO) for synthetic modifications.

-

Purification: Designing crystallization or chromatography protocols. For example, a good solvent (like methanol) could be paired with a poor anti-solvent (like toluene) for effective crystallization.

-

Formulation: The low solubility in non-polar media suggests that lipid-based formulations might be challenging without solubility enhancers. The high solubility in DMSO makes it a suitable vehicle for preparing stock solutions for in vitro screening.[16]

Ultimately, a comprehensive understanding of the solubility profile is indispensable for navigating the complex path from a promising chemical entity to a viable therapeutic agent.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

- Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

Pirika. (2013, February 2). Hansen Solubility Parameters in Practice. Pirika.com. Retrieved from [Link]

-

Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

-

Osorio-González, M., Ligarreto, G., & Montoya-López, J. (2022). Hansen Solubility Parameters for Selection of Green Extraction Solvents. ResearchGate. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

-

Abbott, S. (n.d.). Practical Solubility - HSP. Professor Steven Abbott. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 3-Amino-6-Bromopyrazine-2-Carboxylic Acid: Properties, Applications, Safety Data. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

-

Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. PubChem. Retrieved from [Link]

-

USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. veranova.com [veranova.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. evotec.com [evotec.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. pirika.com [pirika.com]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. enamine.net [enamine.net]

Hydrogen bonding potential of 3-Amino-6-bromopyrazine-2-carbohydrazide

Topic: : A Technical Guide to the Hydrogen Bonding Potential of 3-Amino-6-bromopyrazine-2-carbohydrazide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

A Technical Guide to the Hydrogen Bonding Potential of 3-Amino-6-bromopyrazine-2-carbohydrazide

Executive Summary

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for antitubercular agents (Pyrazinamide) and kinase inhibitors. 3-Amino-6-bromopyrazine-2-carbohydrazide (CAS 1225062-23-6) is a critical intermediate that offers a unique electrostatic landscape. Unlike simple pyrazines, this molecule possesses a trifecta of non-covalent interaction sites: a strong hydrogen bond (HB) donor/acceptor array, a resonance-assisted intramolecular lock, and a halogen-bonding capability via the bromine substituent.

This guide dissects the hydrogen bonding potential of this molecule, moving beyond basic connectivity to explore the supramolecular synthons that drive its crystal packing and biological recognition.

Molecular Architecture & Electronic Landscape

To understand the hydrogen bonding potential, we must first map the electronic distribution. The molecule is not a static entity; it exists in a dynamic equilibrium stabilized by internal forces.

2.1 The Resonance-Assisted Hydrogen Bond (RAHB)

The most defining feature of this molecule is the proximity of the 3-amino group (

-

Mechanism: The lone pair on the amino nitrogen donates electron density into the pyrazine ring, while the carbonyl oxygen acts as a strong acceptor.

-

Structural Consequence: This forms a robust Intramolecular Hydrogen Bond , characterized by graph set notation S(6) (a six-membered ring involving H-N-C-C-C=O).

-

Impact: This "locks" the carbohydrazide moiety into coplanarity with the pyrazine ring, reducing conformational entropy and pre-organizing the molecule for ligand-target binding (e.g., in kinase hinge regions).

2.2 The Bromine Inductive Effect

The 6-Bromo substituent is not merely a steric blocker. Through its negative inductive effect (

-

Acidity Modulation: This withdrawal increases the acidity of the 3-amino protons, making them stronger hydrogen bond donors compared to the non-brominated analog.

-

Halogen Bonding: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis—capable of forming linear

halogen bonds.

Supramolecular Synthons and Graph Sets

In the solid state or within a protein binding pocket, 3-Amino-6-bromopyrazine-2-carbohydrazide utilizes specific "synthons" (robust intermolecular connection patterns).

Table 1: Primary Non-Covalent Interaction Motifs

| Interaction Type | Donor Site | Acceptor Site | Graph Set | Description |

| Intramolecular | 3-Amino ( | Carbohydrazide ( | S(6) | Planarizing lock; critical for rigidity. |

| Intermolecular | Hydrazide ( | Pyrazine Ring ( | C(4) | Chain formation; links molecules head-to-tail. |

| Dimerization | Hydrazide ( | Carbohydrazide ( | Centrosymmetric dimer; common in amides/hydrazides. | |

| Halogen Bond | C-Br ( | Carbonyl ( | N/A | Directional interaction; stabilizes crystal packing. |

3.1 Visualization of Interaction Logic

The following diagram illustrates the hierarchy of interactions, distinguishing between the internal "locking" mechanism and the external "linking" mechanism.

Figure 1: Interaction hierarchy showing how functional groups contribute to structural rigidity (Intra) and assembly (Inter).

Experimental Validation Protocols

To empirically verify the hydrogen bonding network described above, the following self-validating experimental workflow is recommended.

4.1 Protocol: Single Crystal Growth & Analysis

Objective: Obtain X-ray quality crystals to visualize the S(6) motif and halogen bonding.

-

Synthesis (Pre-cursor):

-

React methyl 3-amino-6-bromopyrazine-2-carboxylate with hydrazine hydrate (excess, 5 eq) in ethanol.

-

Reflux for 4–6 hours.[1] Monitor via TLC (MeOH:DCM 1:9).

-

Checkpoint: The formation of the hydrazide is confirmed by the disappearance of the ester methyl singlet in

NMR.

-

-

Crystallization (Slow Evaporation):

-

Dissolve 50 mg of the purified hydrazide in a solvent mixture of Methanol:Acetonitrile (1:1) .

-

Note: Acetonitrile is chosen to avoid competing H-bond donors from protic solvents like water, although methanol is needed for solubility.

-

Allow to stand at room temperature in a semi-sealed vial (parafilm with pinholes).

-

-

Data Collection:

-

Instrument: Bruker APEX-II or equivalent CCD diffractometer.[2]

-

Temperature: 100 K (Low temperature is crucial to reduce thermal motion and accurately locate Hydrogen atoms).

-

4.2 Protocol: IR Spectroscopy Titration

Objective: Observe the shift in Carbonyl stretching frequency ($ \nu_{C=O} $) to confirm H-bonding strength.

-

Prepare a 10 mM solution of the compound in non-polar

(free monomer state). -

Record FT-IR spectrum focusing on 1600–1700

. -

Sequentially add increasing concentrations of a competing H-bond acceptor (e.g., DMSO-d6).

-

Analysis: A redshift (lowering of wavenumber) in the $ \nu_{C=O} $ peak indicates the transition from intramolecular H-bonding to intermolecular solvation.

4.3 Computational Workflow (DFT)

Objective: Calculate the interaction energy of the S(6) lock.

Figure 2: Computational workflow to quantify electronic properties.

Applications in Drug Design[1][5]

Understanding the H-bonding potential of this scaffold allows for rational drug design:

-

Kinase Inhibition: The donor-acceptor motif (

) mimics the adenine hinge-binding region of ATP. The 3-amino group can form H-bonds with the hinge backbone carbonyls (e.g., Glu/Met residues in kinases). -

Schiff Base Formation: The terminal

of the hydrazide is chemically distinct. It readily condenses with aldehydes to form hydrazones (Schiff bases). These derivatives often retain the S(6) intramolecular bond, extending the planar system and enhancing intercalation into DNA or binding to metal centers (Cu, Co, Ni) as tridentate ligands.

References

-

Wardell, S. M., et al. (2006). "Pyrazine-2-carbohydrazide: a three-dimensional hydrogen-bonded framework structure." Acta Crystallographica Section E, 62(9), o3765-o3767. Link

-

Gao, L. L., Huang, S. X., & Wu, W. N. (2019).[3] "Crystal structure of 3-aminopyrazine-2-carbohydrazide, C5H7N5O." Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 237-238.[3] Link

-

Hameed, S., et al. (2013).[2] "N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide." Acta Crystallographica Section E, 69(11), o1635. Link

-

Mlahi, M. R., & Mostafa, M. M. (2021). "Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid." Open Journal of Inorganic Chemistry, 11, 145-175.[4] Link

- Aakeröy, C. B., et al. (2013). "Halogen bonding: the sigma-hole." CrystEngComm, 15, 3125-3128. (Contextual grounding for Br-effect).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice. The synthesis is presented as a robust two-step process commencing from 3-Amino-6-bromopyrazine-2-carboxylic acid.

Introduction and Scientific Context

3-Amino-6-bromopyrazine-2-carbohydrazide is a key synthetic intermediate whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials.[1] The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds. The presence of three distinct functional groups—an amino group, a bromine atom, and a carbohydrazide moiety—offers a versatile platform for subsequent chemical modifications. The amino group can be acylated or alkylated, the bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the carbohydrazide is a precursor for forming various heterocycles like oxadiazoles, thiadiazoles, and triazoles, or for creating Schiff bases.[2][3]

This guide details a reliable and scalable two-step synthetic pathway:

-

Fischer Esterification: Conversion of the starting material, 3-Amino-6-bromopyrazine-2-carboxylic acid, to its corresponding methyl ester.

-

Hydrazinolysis: Nucleophilic acyl substitution on the methyl ester using hydrazine hydrate to yield the final carbohydrazide product.[4]

This methodology is grounded in well-established organic chemistry principles and has been adapted from procedures for analogous pyrazine systems.[5][6]

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

3-Amino-6-bromopyrazine-2-carboxylic Acid: Harmful if swallowed. Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent (e.g., methanol) slowly and while cooling.

-

Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, a suspected carcinogen, and an environmental hazard. Handle with extreme caution in a fume hood. Avoid contact with skin, eyes, and clothing. Quench any spills and leftover reagent appropriately according to institutional safety guidelines.

-

Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

Overall Synthetic Scheme

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide.

Experimental Protocols

Part A: Synthesis of Methyl 3-Amino-6-bromopyrazine-2-carboxylate

This protocol employs a standard Fischer esterification, a reliable acid-catalyzed method for converting carboxylic acids to esters.[6]

Materials & Equipment:

-

3-Amino-6-bromopyrazine-2-carboxylic acid (Starting Material)[7]

-

Methanol (anhydrous)

-

Sulfuric Acid (conc., 98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 3-Amino-6-bromopyrazine-2-carboxylic acid (e.g., 10.0 g, 45.9 mmol).

-

Solvent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add concentrated sulfuric acid (3.0 mL) dropwise. Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol. Adding the acid slowly at 0 °C is crucial to dissipate the heat generated from the exothermic dissolution of H₂SO₄ in methanol.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up and Neutralization: After 48 hours, carefully pour the reaction mixture into 30 mL of cold deionized water. Slowly add solid sodium bicarbonate in small portions with stirring until the pH of the solution is neutral (~7). Causality: Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid. The methyl ester product, being less soluble in the aqueous methanol, will precipitate out.[6]

-

Isolation: Collect the resulting white-brown precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Dry the product under vacuum to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate.[8] The product can be used in the next step without further purification if TLC shows sufficient purity.

Part B: Synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide

This step involves the nucleophilic substitution of the methoxy group of the ester with hydrazine, a process known as hydrazinolysis.[9]

Materials & Equipment:

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate (from Part A)

-

Ethanol (200 proof)

-

Hydrazine Hydrate (100% or as specified)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Methyl 3-amino-6-bromopyrazine-2-carboxylate (e.g., 9.0 g, 38.8 mmol) in 150 mL of ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10 mL, ~200 mmol, ~5 equivalents) to the solution. Causality: A significant molar excess of hydrazine hydrate is used to ensure the reaction goes to completion, maximizing the conversion of the ester to the desired carbohydrazide.[9][10]

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will typically precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[5]

-

Drying: Dry the purified product under vacuum to yield 3-Amino-6-bromopyrazine-2-carbohydrazide as a solid.

Data Summary and Characterization

Table 1: Reagent and Reaction Parameters

| Parameter | Part A: Esterification | Part B: Hydrazinolysis |

| Starting Material | 3-Amino-6-bromopyrazine-2-carboxylic acid | Methyl 3-amino-6-bromopyrazine-2-carboxylate |

| Key Reagents | Methanol, conc. H₂SO₄ | Hydrazine Hydrate, Ethanol |

| Molar Ratio | Acid:MeOH:H₂SO₄ (1 : large excess : catalytic) | Ester:Hydrazine (1 : ~5) |

| Solvent | Methanol | Ethanol |

| Temperature | 0 °C to Room Temperature | Reflux (~78 °C) |

| Reaction Time | ~48 hours | ~8-12 hours |

| Expected Product | Methyl 3-amino-6-bromopyrazine-2-carboxylate | 3-Amino-6-bromopyrazine-2-carbohydrazide |

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify key functional groups. For the final product, look for the appearance of N-H stretching bands (hydrazide) and the shift of the carbonyl (C=O) frequency compared to the starting ester.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of the final product.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Part A: Low or No Ester Formation | Incomplete reaction. | Extend the reaction time. Ensure the sulfuric acid catalyst is fresh and of high concentration. |

| Wet reagents/glassware. | Use anhydrous methanol and thoroughly dry all glassware. Water can inhibit Fischer esterification. | |

| Part B: Low Yield of Carbohydrazide | Incomplete reaction. | Increase the reflux time or the molar equivalents of hydrazine hydrate.[9] |

| Product is soluble in ethanol. | After cooling, place the flask in an ice bath to further encourage precipitation. If still soluble, carefully concentrate the solvent under reduced pressure. | |

| Presence of Impurities in Final Product | Unreacted starting ester. | Increase reaction time or amount of hydrazine. Purify the final product by recrystallization from a suitable solvent (e.g., aqueous ethanol).[10] |

| Side reactions. | Ensure the quality of the hydrazine hydrate is high. Lowering the reaction temperature slightly and extending the time may reduce side product formation.[9] |

References

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences.

- Pyrazine Carbohydrazide Synthesis: Technical Support Center. (n.d.). Benchchem.

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

- The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Deriv

- Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv

- 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9. (n.d.). ChemicalBook.

- Jampilek, J., et al. (2015).

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2021). PMC.

- Cahyono, E., et al. (2022).

- Ghorab, M. M., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. SciSpace.

- 3-Amino-6-bromopyrazine-2-carbonitrile. (n.d.). Chem-Impex.

- CN103408454A - Preparation method of hydrazide compound. (n.d.).

- Yilmaz, I., et al. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect.

- Zhang, X., et al. (2022).

- Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.).

- 3-Amino-6-bromopyrazine-2-carboxylic acid. (n.d.). PubChem.

- Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). Benchchem.

- 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific.

- Methyl 3-Amino-6-bromopyrazine-2-carboxyl

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scite.ai [scite.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

Protocol for cyclization of 3-Amino-6-bromopyrazine-2-carbohydrazide to triazoles

Application Note: Protocol for the Cyclization of 3-Amino-6-bromopyrazine-2-carbohydrazide to 1,2,4-Triazole Scaffolds

Part 1: Strategic Overview & Scientific Foundation

The Pharmacophore Context

The pyrazine core, particularly when substituted with amino and halogen groups (e.g., 3-amino-6-bromo-), is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors and adenosine receptor antagonists. The conversion of the carbohydrazide moiety at position 2 into a 1,2,4-triazole ring creates a "bi-heteroaryl" system. This modification dramatically alters the physicochemical properties (LogP, H-bond donor/acceptor profile) and metabolic stability of the molecule compared to the parent hydrazide.

Mechanistic Pathways

The cyclization of 3-amino-6-bromopyrazine-2-carbohydrazide (1 ) to a 1,2,4-triazole can proceed via two distinct mechanistic pathways, depending on the desired substitution pattern on the triazole ring:

-

Pathway A (Mercapto-Triazoles via Isothiocyanates): Reaction with isothiocyanates yields an intermediate thiosemicarbazide. Under basic conditions, this intermediate undergoes intramolecular nucleophilic attack by the hydrazine nitrogen onto the thiocarbonyl carbon, followed by dehydration to form a 4-substituted-5-mercapto-1,2,4-triazole .

-

Pathway B (Unsubstituted Triazoles via One-Carbon Donors): Reaction with formamide or triethyl orthoformate (TEOF) introduces a single carbon atom. This typically forms an intermediate imidate or amidine, which cyclizes to form the 1,2,4-triazole (or competitively, the 1,3,4-oxadiazole, depending on conditions).